acides carboxyliques hydrazidés

Carboxylic acid hydrazides are a class of organic compounds characterized by the presence of a hydrazide group attached to a carboxylic acid moiety. These functionalized molecules exhibit unique reactivity profiles, making them versatile building blocks in medicinal and synthetic chemistry. Hydrazide groups can undergo various transformations such as amidation, acylation, and coupling reactions, which are invaluable in the synthesis of complex organic structures.

Carboxylic acid hydrazides find applications in pharmaceuticals, where they serve as intermediates for drug discovery and development. Their ability to form stable amide bonds without inducing racemization makes them particularly useful in the creation of prodrugs. In addition, these compounds play a significant role in organic synthesis, enabling the construction of intricate molecular frameworks with precise control over stereochemistry.

The preparation of carboxylic acid hydrazides typically involves the reaction between a carboxylic acid and hydrazine or its derivatives under specific conditions. This process yields products that can be further modified to suit diverse synthetic needs. Due to their broad utility, these compounds are widely utilized in academia and industry for exploring novel chemical transformations and developing advanced materials.

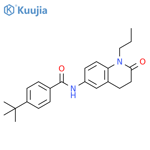

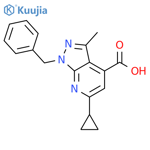

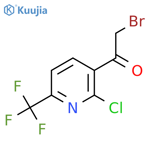

| Structure | Nom chimique | CAS | Le MF |

|---|---|---|---|

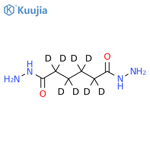

|

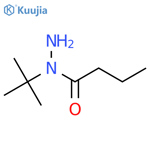

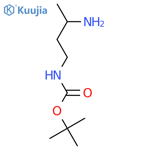

N-tert-butylbutanehydrazide | 2166746-94-5 | C8H18N2O |

|

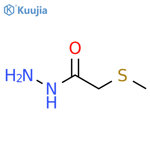

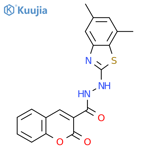

2-(methylsulfanyl)acetohydrazide | 74085-88-4 | C3H8N2OS |

|

3,3-Dimethylbutanohydrazide | 712303-26-9 | C6H14N2O |

|

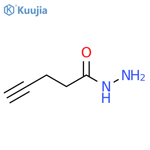

pent-4-ynehydrazide | 114578-39-1 | C5H8N2O |

|

Hexanedioic-d8 Acid Dihydrazide | 1202865-37-9 | C6H6D8N4O2 |

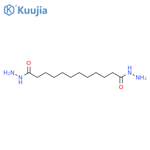

|

Dodecanedihydrazide | 4080-98-2 | C12H26N4O2 |

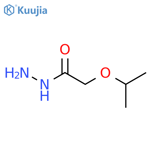

|

2-isopropoxyacetohydrazide hydrochloride | 898747-67-6 | C5H12N2O2.HCl |

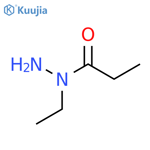

|

N-ethylpropanehydrazide | 5501-14-4 | C5H12N2O |

|

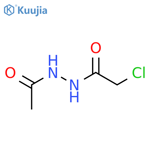

N'-Acetyl-2-chloroacetohydrazide | 4002-21-5 | C4H7N2O2Cl |

|

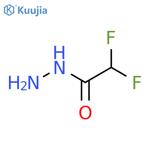

2,2-Difluoroacetohydrazide | 84452-98-2 | C2H4F2N2O |

Littérature connexe

-

Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861

-

Katharina Hunger,Laura Buschhaus,Nadine Schmeling,Claudia Staudt,Anna Pfeifer,Karl Kleinermanns Phys. Chem. Chem. Phys., 2012,14, 4538-4547

-

Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993

-

Jeff E. Prest,Sara J. Baldock,Peter R. Fielden,Nicholas J. Goddard,Bernard J. Treves Brown Analyst, 2002,127, 1413-1419

-

5. Back matter

Fournisseurs recommandés

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Nanjing Jubai BiopharmFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Hubei Cuiyuan Biotechnology Co.,LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

Produits recommandés

-

1-Boc-amino-butyl-3-amine Cas No: 878799-20-3

1-Boc-amino-butyl-3-amine Cas No: 878799-20-3 -

-

-

-